3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate
Overview
Description
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate is an organic compound with the molecular formula C16H31NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate typically involves the esterification of pyrrolidineacetic acid with 3,7-dimethyloctanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release pyrrolidineacetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloctyl 1-pyrrolidinylacetate
- 3,7-Dimethyloctyl pyrrolidin-1-ylacetate
- Pyrrolidin-1-yl-acetic acid 3,7-dimethyl-octyl ester
Uniqueness
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate is unique due to its specific ester linkage and the presence of the 3,7-dimethyloctyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHONZLMSQQDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387078 | |
Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666882 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5995-61-9 | |
Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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